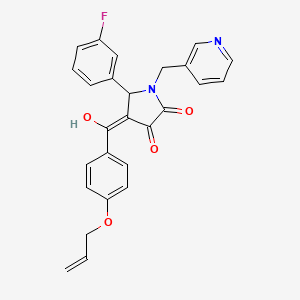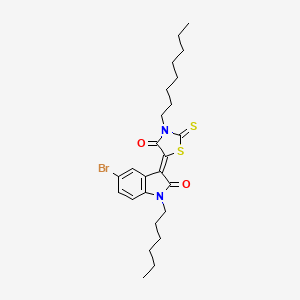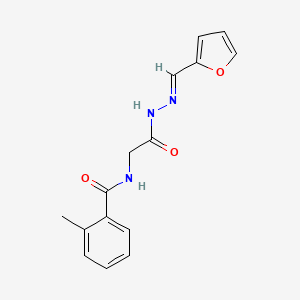![molecular formula C27H26ClN3O3S2 B12017085 N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12017085.png)
N-(3-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C₁₇H₁₈ClNO₄ , is a fascinating molecule that combines various functional groups. Let’s break it down:
- N-(3-chloro-2-methylphenyl) : This part of the compound contains a chlorine-substituted phenyl ring.
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : Quite a mouthful, right? This portion includes a benzothieno-pyrimidine ring system, an ethoxyphenyl group, and an acetamide moiety.
Méthodes De Préparation
Synthetic Routes:: While specific synthetic routes for this compound might not be widely documented, researchers typically employ organic synthesis techniques. These could involve multi-step reactions to assemble the complex structure.
Industrial Production:: Unfortunately, information on large-scale industrial production methods is scarce. if this compound gains prominence, industrial processes will likely emerge.
Analyse Des Réactions Chimiques
Reactivity::
- Oxidation : The phenyl rings and sulfur atom could undergo oxidation reactions.
- Reduction : Reduction of the carbonyl group (oxo) or other functional groups.
- Substitution : Chlorine and ethoxy groups may participate in substitution reactions.
- Oxidation : Oxidizing agents like KMnO₄ or PCC.
- Reduction : Reducing agents like LiAlH₄ or NaBH₄.
- Substitution : Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: These reactions could yield derivatives with modified functional groups, such as hydroxylated or amino-substituted forms.
Applications De Recherche Scientifique
Chemistry::
- Medicinal Chemistry : Exploration of potential drug candidates due to its unique structure.
- Organic Synthesis : As a challenging target for synthetic chemists.
- Pharmacology : Investigating its effects on biological systems.
- Drug Development : Assessing its potential as a therapeutic agent.
- Materials Science : Potential applications in materials or polymers.
Mécanisme D'action
The precise mechanism remains elusive, but researchers would study its interactions with cellular targets, receptors, and pathways. Further studies are needed to unravel its effects.
Propriétés
Formule moléculaire |
C27H26ClN3O3S2 |
|---|---|
Poids moléculaire |
540.1 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26ClN3O3S2/c1-3-34-18-13-11-17(12-14-18)31-26(33)24-19-7-4-5-10-22(19)36-25(24)30-27(31)35-15-23(32)29-21-9-6-8-20(28)16(21)2/h6,8-9,11-14H,3-5,7,10,15H2,1-2H3,(H,29,32) |
Clé InChI |
SKFGVJSENUKFFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C)SC5=C3CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017017.png)

![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12017023.png)




![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12017045.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017053.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12017066.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017078.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
